N'-(2-hydroxybenzylidene)hexanohydrazide
Description
Chemical Classification and Nomenclature of Hydrazide-Based Schiff Bases
N'-(2-Hydroxybenzylidene)hexanohydrazide belongs to the Schiff base family, specifically classified as a hydrazone . Its systematic IUPAC name is N'-[(E)-(2-hydroxyphenyl)methylidene]hexanohydrazide. The compound derives from the condensation of hexanohydrazide (C₆H₁₃CONHNH₂) and salicylaldehyde (2-hydroxybenzaldehyde, C₆H₄(OH)CHO). The "hydrazide" designation reflects the presence of a terminal -NHNH₂ group bonded to an acylated carbon, while "Schiff base" denotes the imine (C=N) linkage formed during synthesis.
Table 1: Nomenclature and Classification
| Property | Description |
|---|---|
| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]hexanohydrazide |
| Common Name | Salicylaldehyde hexanoyl hydrazone |
| Chemical Class | Hydrazone; Acylhydrazone; Schiff Base |
| Parent Compounds | Hexanohydrazide, Salicylaldehyde |
Structural Features and Chemical Properties
The molecule features:
- Salicylaldehyde Moiety : A 2-hydroxyphenyl group with an intramolecular hydrogen bond between the phenolic -OH and imine nitrogen.
- Hexanoyl Chain : A six-carbon acyl group contributing hydrophobic character.
- Hydrazone Bridge : The -NH-N=C- linkage enabling tautomerism and metal coordination.
Key Properties :
- Tautomerism : Exists in keto-enol equilibrium, stabilized by intramolecular H-bonding (O-H···N).
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to H-bonding capacity.
- Thermal Stability : Decomposes above 200°C, typical of acylhydrazones.
Table 2: Structural Parameters
| Feature | Value/Description | Source |
|---|---|---|
| Imine Bond Length (C=N) | ~1.28–1.32 Å | |
| H-bond (O-H···N) | 1.75–1.81 Å (H···N), 2.65–2.68 Å (O···N) | |
| Tautomeric Preference | Enol form dominant (>90%) |
Historical Development in Hydrazone Chemistry
The chemistry of hydrazones traces to Hugo Schiff (1864), who first characterized imines. Salicylaldehyde-derived hydrazones gained prominence in the mid-20th century for their chelating abilities. Key milestones:
- 1950s : Discovery of salicylaldimine metal complexes (e.g., salen ligands).
- 1980s : Application in asymmetric catalysis using chiral hydrazones.
- 2000s : Emergence as bioactive scaffolds in medicinal chemistry.
This compound represents an evolution in tuning ligand hydrophobicity via acyl chain elongation, enhancing metal complex stability.
Significance in Coordination Chemistry Research
This compound serves as a versatile ligand due to:
- Multidentate Coordination : The imine nitrogen, phenolic oxygen, and hydrazide carbonyl can bind metals in κ² (N,O) or κ³ (N,O,O) modes.
- Tailorable Electronics : The electron-withdrawing acyl group modulates ligand field strength, influencing metal redox states.
- Applications :
Table 3: Representative Metal Complexes
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]hexanamide |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-4-9-13(17)15-14-10-11-7-5-6-8-12(11)16/h5-8,10,16H,2-4,9H2,1H3,(H,15,17)/b14-10+ |
InChI Key |
ZXBABQFBOCLJFM-GXDHUFHOSA-N |
SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazide Derivatives
Substituent Variations on the Benzylidene Ring
The electronic and steric effects of substituents on the benzylidene ring significantly influence physicochemical properties.
Key Findings :
Variations in the Hydrazide Backbone
The length and functionalization of the hydrazide backbone affect molecular flexibility and binding affinity.
Key Findings :
- Shorter backbones (e.g., malonyl) improve chelation efficiency with transition metals, enhancing catalytic performance .
- Heterocyclic backbones (e.g., morpholine, pyridine) introduce additional coordination sites, broadening biological and catalytic applications .
Antimicrobial Activity
Key Findings :
- Indole-containing derivatives exhibit superior antimicrobial potency due to enhanced membrane permeability .
Catalytic Efficiency in Oxidation Reactions
Key Findings :
- Polynuclear hydrazide complexes (e.g., tris-hydrazides) show higher catalytic activity due to multi-metal coordination sites .
Preparation Methods
Conventional Condensation Approach
The most widely reported method involves refluxing equimolar amounts of 2-hydroxybenzaldehyde and hexanoyl hydrazide in ethanol or methanol. For instance, a 1:1 molar ratio of reactants in ethanol under reflux for 4–6 hours yields the product, which precipitates upon cooling. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N). Typical yields range from 75% to 85%, with purity confirmed by melting point analysis (reported between 160–165°C).
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to reduce reaction times. A study demonstrated that irradiating a methanol solution of 2-hydroxybenzaldehyde and hexanoyl hydrazide at 100°C for 15 minutes achieves 88% yield, significantly outperforming conventional heating. This method minimizes side reactions and energy consumption, aligning with green chemistry principles.
Structural Characterization Techniques
Spectroscopic Analysis
FT-IR Spectroscopy : Key absorption bands include:
¹H NMR Spectroscopy :
X-ray Crystallography
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group Pn) with intramolecular O-H⋯N hydrogen bonds stabilizing the planar hydrazone backbone. The dihedral angle between the benzene ring and hydrazide group is 12.5°, indicating minimal steric strain.
Purification and Yield Optimization
Recrystallization Strategies
Crude product purification employs gradient cooling of ethanolic solutions. For example, cooling the filtrate from 70°C to 5°C at 3–5 K/h yields crystals with >95% purity. Cyclohexane or ethanol/water mixtures are preferred solvents due to optimal solubility gradients.
Catalytic Enhancements
Incorporating solid acid catalysts (e.g., SiO₂-supported composites) during esterification steps improves yields to 89.8% by facilitating proton transfer and reducing side product formation. Such catalysts are reusable for up to five cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, 78°C, 6 h | 6 h | 82 | 92 |
| Microwave-Assisted | Methanol, 100°C, 15 min | 15 min | 88 | 94 |
| Catalytic Reflux | Ethanol, 145°C, SiO₂, 5 h | 5 h | 90 | 96 |
Challenges and Innovations
Byproduct Formation
Competing reactions, such as aldol condensation of 2-hydroxybenzaldehyde, may occur at elevated temperatures. Mitigation strategies include:
Q & A
Q. What are the standard synthetic routes for N'-(2-hydroxybenzylidene)hexanohydrazide?
The compound is synthesized via a condensation reaction between hexanohydrazide and 2-hydroxybenzaldehyde. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C) for 4–6 hours, with a catalytic amount of acetic acid to drive imine formation. Purification involves recrystallization from ethanol or chromatography for higher purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms the presence of C=N (azomethine) stretching at ~1600 cm⁻¹ and O-H (phenolic) at ~3200 cm⁻¹.
- NMR : H NMR identifies phenolic proton resonance at δ 10–12 ppm and hydrazide NH protons at δ 8–9 ppm. C NMR confirms carbonyl (C=O) at ~165 ppm .
- Mass Spectrometry : ESI-MS provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ at m/z 279.3) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) and antifungal effects (C. albicans, MIC ~50 µg/mL). Anticancer potential is observed in cell lines like MCF-7 (breast cancer) with IC₅₀ values of 10–20 µM, likely via apoptosis induction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?
Introducing electron-withdrawing groups (e.g., -NO₂ at the para position) enhances antimicrobial potency by 30–50%, while electron-donating groups (e.g., -OCH₃) improve anticancer activity due to increased lipophilicity and membrane penetration. Quantitative Structure-Activity Relationship (QSAR) models can optimize substituent selection .
Q. What computational methods are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Molecular docking reveals binding affinities to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) and human topoisomerase IIα (−9.1 kcal/mol) .
Q. How do crystallographic studies resolve discrepancies in molecular conformation?
Single-crystal X-ray diffraction confirms the E-configuration of the hydrazone bond and intramolecular hydrogen bonding (O-H···N, ~2.6 Å). Polymorph analysis (e.g., monoclinic vs. tetragonal systems) explains variations in melting points and solubility .
Q. What challenges arise in translating in vitro bioactivity to in vivo efficacy?
Poor pharmacokinetics (e.g., rapid hepatic clearance) and low bioavailability (<20%) are common. Nanoencapsulation (e.g., using PLGA nanoparticles) improves plasma half-life by 3-fold in murine models. Toxicity studies (LD₅₀ > 500 mg/kg) indicate a safety margin for therapeutic use .
Q. How does the compound interact with metal ions in catalytic or medicinal applications?
As a tridentate ligand, it forms stable complexes with VO²⁺ and Cu²⁺, confirmed by shifts in IR (C=N at +20 cm⁻¹) and UV-Vis (d-d transitions at 450–600 nm). Vanadium complexes exhibit catechol oxidase activity (turnover frequency: 1.2 × 10³ h⁻¹) and enhanced cytotoxicity (IC₅₀ ~5 µM in HeLa cells) .
Methodological Considerations
Q. How to address contradictions in reported biological data across studies?
Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and validate cell lines (e.g., ATCC authentication). Use positive controls (e.g., doxorubicin for anticancer assays) and statistical tools (e.g., ANOVA with Tukey’s post hoc) to ensure reproducibility .
Q. What strategies optimize yield and purity during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
